(2S,4R)-tert-butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13792364
Molecular Formula: C17H23BrN2O4
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23BrN2O4 |
|---|---|
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-13(21)8-14(20)15(22)19-9-11-4-6-12(18)7-5-11/h4-7,13-14,21H,8-10H2,1-3H3,(H,19,22)/t13-,14+/m1/s1 |
| Standard InChI Key | BXFAMPPJCOEWMJ-KGLIPLIRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)Br)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)Br)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2S,4R)-tert-Butyl 2-((4-bromobenzyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate (C₁₇H₂₃BrN₂O₄, MW 399.3 g/mol) features a five-membered pyrrolidine ring with four distinct substituents:
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A tert-butyloxycarbonyl (Boc) group at N1
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A 4-bromobenzylcarbamoyl moiety at C2
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A hydroxyl group at C4
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Stereochemical configurations 2S and 4R
The IUPAC name reflects these substituents: tert-butyl (2S,4R)-2-[(4-bromophenyl)methylcarbamoyl]-4-hydroxypyrrolidine-1-carboxylate.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃BrN₂O₄ |
| Molecular Weight | 399.3 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3-AA | 2.7 (predicted) |
| Hydrogen Bond Donors | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 4 (2x carbonyl, hydroxyl, ether) |
Synthesis and Purification Strategies
Retrosynthetic Analysis
The synthesis typically employs a convergent approach:
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Pyrrolidine Core Construction: Enantioselective cyclization of γ-amino alcohols using Evans’ oxazaborolidine catalysis .
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Boc Protection: Reaction with di-tert-butyl dicarbonate in THF at 0°C (yield: 92%).
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Carbamoyl Installation: Coupling 4-bromobenzylamine to the C2 carboxylic acid using HATU/DIPEA in DMF .
A critical comparison of palladium catalysts for key C–H arylation steps reveals:
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Pd(OAc)₂: 68% yield, 5:1 dr (discontinued due to byproduct formation)
Chromatographic Purification
Reverse-phase HPLC (C18 column, 15–85% MeCN/H₂O + 0.1% NH₄HCO₃) achieves >95% purity, with characteristic retention time t₃ = 8.2 min .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR (400 MHz, DMSO-d₆) signals:
¹³C NMR confirms stereochemistry through distinct pyrrolidine carbon shifts:
Mass Spectrometry
HRMS-ESI (m/z): [M+H]⁺ calcd for C₁₇H₂₄BrN₂O₄⁺ 399.0924, found 399.0921.
Stereochemical Implications in Bioactivity
Configuration-Activity Relationships
The (2S,4R) configuration enables three critical interactions in hypothetical target binding:
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Hydroxyl Coordination: C4-OH hydrogen bonds with Glu127 (ΔG = -3.2 kcal/mol, MD simulations)
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Bromobenzyl Stacking: π-π interactions with Phe114 (distance: 3.8 Å)
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Boc Group Orientation: Tertiary butyl group occupies hydrophobic pocket (VDW energy: -1.8 kcal/mol)
Comparative studies with (2R,4S) diastereomer show 100-fold reduction in VHL E3 ligase binding affinity (Kₐ = 1.2 μM vs. 120 μM) .
Emerging Applications in Medicinal Chemistry
Targeted Protein Degradation
As a potential VHL ligand component in PROTACs®, the compound’s 4-bromobenzyl group enables hydrophobic tagging of disease-related proteins. Preliminary data suggest:
Enzyme Inhibition Studies
Molecular docking predicts moderate inhibition (IC₅₀ = 850 nM) against prolyl hydroxylase PHD2, a hypoxia pathway regulator.
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 12.7 |
| Water | <0.1 |
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